molecular formula C19H23NO B1324179 2-(4-Heptylbenzoyl)pyridine CAS No. 898779-98-1

2-(4-Heptylbenzoyl)pyridine

Cat. No.: B1324179
CAS No.: 898779-98-1
M. Wt: 281.4 g/mol
InChI Key: MJQQTRUIJSYSPO-UHFFFAOYSA-N
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Description

2-(4-Heptylbenzoyl)pyridine is a synthetic compound belonging to the family of benzoylpyridines. It has garnered significant attention due to its potential therapeutic and environmental applications. The compound’s structure consists of a pyridine ring substituted with a heptylbenzoyl group, making it a unique molecule with diverse properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Heptylbenzoyl)pyridine typically involves the reaction of 4-heptylbenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: 4-Heptylbenzoyl chloride and pyridine.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane.

    Catalysts and Reagents: Triethylamine is used as a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Heptylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(4-Heptylbenzoyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its therapeutic properties, including potential use in treating certain diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2-(4-Heptylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom.

    Benzoylpyridines: A family of compounds with a benzoyl group attached to a pyridine ring.

    Heptylbenzene: An aromatic compound with a heptyl group attached to a benzene ring.

Uniqueness: 2-(4-Heptylbenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptylbenzoyl group enhances its lipophilicity, making it more suitable for certain applications compared to other benzoylpyridines .

Properties

IUPAC Name

(4-heptylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-2-3-4-5-6-9-16-11-13-17(14-12-16)19(21)18-10-7-8-15-20-18/h7-8,10-15H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQTRUIJSYSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642009
Record name (4-Heptylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-98-1
Record name (4-Heptylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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